molecular formula C14H13ClN4 B1442568 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile CAS No. 1335220-59-1

6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile

Cat. No. B1442568
M. Wt: 272.73 g/mol
InChI Key: XAXJTISLOQAGJI-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Microwave-Assisted Synthesis and Receptor Antagonism

Research led by R. Mahesh, R. V. Perumal, and P. V. Pandi (2004) highlights the microwave-assisted synthesis of novel derivatives of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, demonstrating their potential as serotonin 5-HT3 receptor antagonists. This work emphasizes the chemical's role in synthesizing compounds that could modulate serotonin receptors, a key target for various neurological and gastrointestinal disorders (Mahesh, Perumal, & Pandi, 2004).

Heterocyclic Compound Synthesis

In the realm of heterocyclic chemistry, I. H. E. Azab and E. A. E. Rady (2012) explored the facile synthesis of polyfunctionally heterocyclic derivatives incorporating a 2-imino-2H-chromene moiety. Their work demonstrates the versatility of naphthyridine derivatives as intermediates in synthesizing complex heterocyclic structures with potential applications in materials science and pharmacology (Azab & Rady, 2012).

Antimicrobial Activity

G. Bhasker et al. (2018) assessed the antimicrobial activity of novel 1-[3-(1,8-naphthyridin-2-yl)phenyl]-3-arylurea derivatives, which stem from the core chemical structure of interest. This investigation adds to the understanding of how structural modifications of naphthyridine derivatives can lead to compounds with significant antibacterial effects, showing promise for the development of new antimicrobial agents (Bhasker, Satyanarayana, Latha, Laxminarayana, & Chary, 2018).

Synthesis of Fused Pyridine Derivatives

S. A. Al-Issa (2012) focused on synthesizing a new series of pyridine and fused pyridine derivatives, highlighting the chemical's utility in constructing complex organic molecules. This research underscores the potential applications of naphthyridine derivatives in organic synthesis, contributing to the development of new compounds with varied biological and chemical properties (Al-Issa, 2012).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less common compound, some of this information may not be available. If you have a specific question about this compound or a related topic, feel free to ask! I’m here to help.


properties

IUPAC Name

6-chloro-2-piperidin-1-yl-1,8-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4/c15-12-7-10-6-11(8-16)14(18-13(10)17-9-12)19-4-2-1-3-5-19/h6-7,9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXJTISLOQAGJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=NC=C(C=C3C=C2C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401183217
Record name 1,8-Naphthyridine-3-carbonitrile, 6-chloro-2-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401183217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile

CAS RN

1335220-59-1
Record name 1,8-Naphthyridine-3-carbonitrile, 6-chloro-2-(1-piperidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1335220-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Naphthyridine-3-carbonitrile, 6-chloro-2-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401183217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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